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molecular formula C8H9NO3 B432556 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 20845-23-2

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B432556
M. Wt: 167.16g/mol
InChI Key: HQKRJZUSDCFNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309211B2

Procedure details

To a stirred solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1 g, 1.0 eq) in 25 mL MeOH was added a solution of LiOHH2O (755 mg, 3.0 eq) in 5 mL water at rt. The reaction was then stirred at rt for 2 h. Then the solvent was removed in vacuo, and water was added to the residue, followed by addition of 3N HCl (aq) to adjust pH=1˜3. The product was collected by filtration and washed with water to give the product as white solid (540 mg, 60% yield). 1H NMR (400 MHz, DMSO-d6) δ 13.56 (brs, 1H), 7.80 (d, J=7.2 Hz, 1H), 6.83 (d, J=1.6 Hz, 1H), 6.53 (d, J=6.8 Hz, 1.6 Hz, 1H), 3.46 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOHH2O
Quantity
755 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]([O:10]C)=[O:9])=[CH:4][C:3]1=[O:12]>CO.O>[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C=C(C=C1)C(=O)OC)=O
Name
LiOHH2O
Quantity
755 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
followed by addition of 3N HCl (aq)
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(C=C(C=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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